MCH-R1 Binding Affinity: 137-Fold Enantiomer Discrimination Between (1R,3R) and (1S,3S) Configurations
In a direct head-to-head comparison within the same study, the (1R,3R)-cyclohexane-1,3-diamine-derived compound 11 exhibited an MCH-R1 binding IC₅₀ of 411 nM, whereas the enantiomeric (1S,3S)-derived compound 10 displayed an IC₅₀ of 3 nM (0.003 µM), representing a 137-fold potency differential [1]. The (1R,3R) compound also underperformed relative to the flexible propane-1,3-diamine spacer (compound 7, IC₅₀ = 15 nM) and the (1S,3S)-cyclopentane-1,3-diamine analog (compound 12, IC₅₀ = 62 nM) [1]. The authors attributed the poor potency of the (1R,3R) enantiomer to the cyclohexane ring occupying a 'forbidden' region of the MCH-R1 binding pocket, preventing optimal salt bridge formation with residue D123 [1].
| Evidence Dimension | MCH-R1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 411 nM (0.411 µM) for (1R,3R)-cyclohexane-1,3-diamine derivative (Compound 11) |
| Comparator Or Baseline | (1S,3S)-cyclohexane-1,3-diamine derivative (Compound 10): IC₅₀ = 3 nM; Propane-1,3-diamine derivative (Compound 7): IC₅₀ = 15 nM; (1S,3S)-cyclopentane-1,3-diamine derivative (Compound 12): IC₅₀ = 62 nM |
| Quantified Difference | 137-fold less potent than (1S,3S) enantiomer; 27-fold less potent than propane spacer; 6.6-fold less potent than cyclopentane analog |
| Conditions | Displacement of [¹²⁵I]MCH from human MCH-R1 expressed in HEK293 cells (AstraZeneca MCH-R1 binding assay) |
Why This Matters
This quantitative stereochemical discrimination establishes (1R,3R)-cyclohexane-1,3-diamine as the definitive negative control enantiomer for MCH-R1 antagonist screening cascades, essential for validating target engagement selectivity in obesity and metabolic disorder drug discovery programs.
- [1] Giordanetto, F., Karlsson, O., Lindberg, J., Larsson, L.-O., Linusson, A., Evertsson, E., Morgan, D.G.A. & Inghardt, T. (2007). Discovery of cyclopentane- and cyclohexane-trans-1,3-diamines as potent melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17, 4232–4241 (Table 1: Compounds 10 and 11). DOI: 10.1016/j.bmcl.2007.05.034. View Source
